Cas no 1385384-02-0 (N-[Cyano(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-YL)propanamide)
![N-[Cyano(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-YL)propanamide structure](https://www.kuujia.com/scimg/cas/1385384-02-0x500.png)
N-[Cyano(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-YL)propanamide Chemical and Physical Properties
Names and Identifiers
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- Z1167759738
- N-[CYANO(2,4-DIFLUOROPHENYL)METHYL]-3-(1,3-THIAZOL-4-YL)PROPANAMIDE
- 1385384-02-0
- AKOS016916765
- EN300-26687176
- N-[Cyano-(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide
- N-[Cyano(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-YL)propanamide
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- Inchi: 1S/C14H11F2N3OS/c15-9-1-3-11(12(16)5-9)13(6-17)19-14(20)4-2-10-7-21-8-18-10/h1,3,5,7-8,13H,2,4H2,(H,19,20)
- InChI Key: CKGOQOQRSREIGQ-UHFFFAOYSA-N
- SMILES: S1C=NC(=C1)CCC(NC(C#N)C1C=CC(=CC=1F)F)=O
Computed Properties
- Exact Mass: 307.05908948g/mol
- Monoisotopic Mass: 307.05908948g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 414
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 94Ų
- XLogP3: 2.2
N-[Cyano(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-YL)propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26687176-0.05g |
N-[cyano(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide |
1385384-02-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-[Cyano(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-YL)propanamide Related Literature
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Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
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2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
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Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
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Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
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Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
Additional information on N-[Cyano(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-YL)propanamide
N-[Cyano(2,4-Difluorophenyl)methyl]-3-(1,3-Thiazol-4-yl)Propanamide: A Comprehensive Overview
The compound with CAS No 1385384-02-0, known as N-[Cyano(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide, is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and promising applications in drug development and advanced materials synthesis.
Recent studies have highlighted the importance of thiazole-containing compounds in medicinal chemistry, particularly for their role in modulating enzyme activity and receptor binding. The presence of the 1,3-thiazol-4-yl group in this compound suggests potential bioactivity, making it a valuable candidate for further exploration in therapeutic applications. Researchers have demonstrated that such heterocyclic structures can enhance drug stability and bioavailability, which are critical factors in drug design.
The molecular structure of N-[Cyano(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide is characterized by a propanamide backbone linked to a cyano-substituted phenyl group and a thiazole ring. This combination of functional groups provides the compound with versatile reactivity and selectivity in chemical reactions. The cyano group, known for its strong electron-withdrawing properties, plays a crucial role in modulating the electronic characteristics of the molecule, thereby influencing its interaction with biological targets.
Recent advancements in synthetic methodology have enabled the efficient synthesis of this compound through multi-component reactions and catalytic processes. These methods not only improve yield but also reduce the environmental footprint of production processes. The incorporation of fluorine atoms at the 2 and 4 positions of the phenyl ring further enhances the compound's stability and resistance to metabolic degradation, making it an attractive candidate for pharmacological studies.
In terms of applications, this compound has shown promise in inhibiting key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, its ability to act as a ligand in metalloorganic frameworks has opened new avenues for its use in catalysis and sensing technologies.
From an environmental perspective, the compound's synthesis and application have been designed with sustainability in mind. Researchers have emphasized the importance of green chemistry principles in minimizing waste and reducing energy consumption during production processes.
In conclusion, N-[Cyano(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide represents a cutting-edge advancement in organic chemistry with diverse applications across multiple disciplines. Its unique structural features and promising biological activities make it a subject of continued research interest.
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